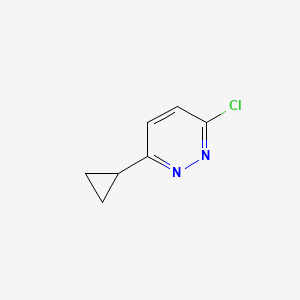

3-Chloro-6-cyclopropylpyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-cyclopropylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680476 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046816-38-9 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-cyclopropylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Chloro-6-cyclopropylpyridazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-6-cyclopropylpyridazine

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-6-cyclopropylpyridazine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, explore robust synthetic pathways, analyze its chemical reactivity with a focus on strategic derivatization, and discuss its applications as a key intermediate in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable scaffold.

Introduction: The Privileged Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties—namely the electron-deficient nature of the ring—impart specific reactivity and conformational preferences that make it a "privileged scaffold." This structure is frequently found in biologically active compounds, serving as a versatile framework for engaging with a wide array of biological targets. The introduction of a chlorine atom, as in 3-Chloro-6-cyclopropylpyridazine, provides a crucial reactive handle, enabling chemists to readily introduce molecular diversity through various substitution and coupling reactions[1].

The cyclopropyl group at the 6-position is not merely a spectator. It often enhances metabolic stability, improves membrane permeability, and can provide specific steric and electronic interactions within a target's binding pocket, making the 3-Chloro-6-cyclopropylpyridazine scaffold particularly attractive for modern drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of 3-Chloro-6-cyclopropylpyridazine are summarized below.

| Property | Value | Source |

| CAS Number | 1046816-38-9 | [2] |

| Molecular Formula | C₇H₇ClN₂ | [2] |

| Molecular Weight | 154.60 g/mol | [2] |

| Appearance | (Typically an off-white to yellow solid) | (Inferred from analogs) |

| Solubility | Slightly soluble (3.4 g/L) (25 ºC), Calculated | [2] |

| Topological Polar Surface Area | 25.8 Ų | [3] (Analog) |

| XLogP3-AA (Calculated) | ~1.3 | [4] (Analog) |

| Hydrogen Bond Donor Count | 0 | [3][5] (Analogs) |

| Hydrogen Bond Acceptor Count | 2 | [3][5] (Analogs) |

Note: Some properties are based on closely related analogs like 3-chloro-6-phenylpyridazine and 3-chloro-4-cyclopropyl-6-hydrazinylpyridazine due to limited publicly available experimental data for the title compound.

Synthesis and Manufacturing Strategy

The efficient synthesis of 3-Chloro-6-cyclopropylpyridazine is critical for its viability as a building block. The most logical and industrially scalable approach involves the late-stage introduction of the cyclopropyl group onto a readily available pyridazine core.

Retrosynthetic Analysis

A common retrosynthetic approach disconnects the C-C bond between the pyridazine ring and the cyclopropyl group. This identifies a cyclopropyl-organometallic reagent and 3,6-dichloropyridazine as key precursors. 3,6-Dichloropyridazine is a commodity chemical, typically synthesized from maleic anhydride and hydrazine, followed by chlorination[6]. This strategy is advantageous as it leverages inexpensive starting materials.

Caption: Retrosynthetic analysis of 3-Chloro-6-cyclopropylpyridazine.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for synthesizing the title compound, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is based on the high functional group tolerance, mild reaction conditions, and commercial availability of the required reagents.

Reaction: 3,6-Dichloropyridazine + Cyclopropylboronic acid → 3-Chloro-6-cyclopropylpyridazine

Step-by-Step Methodology:

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Causality: An inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the dichloropyridazine starting material.

-

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic boronate species. The aqueous/organic biphasic system facilitates the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged heating.

-

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Drying the organic layer is necessary before solvent removal to prevent contamination of the product with water.

-

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield 3-Chloro-6-cyclopropylpyridazine as a pure solid.

-

Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent synthetic steps.

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-Chloro-6-cyclopropylpyridazine lies in the reactivity of its C3-chloro substituent. The electron-deficient pyridazine ring strongly activates this position for Nucleophilic Aromatic Substitution (SₙAr) . This makes it an ideal substrate for introducing a wide variety of nucleophiles, forming the basis of its application in combinatorial chemistry and lead optimization.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is the addition-elimination SₙAr mechanism. Nitrogen, oxygen, and sulfur-based nucleophiles readily displace the chloride ion.

Key Transformations:

-

Amination: Reaction with primary or secondary amines (R₂NH) in the presence of a base (e.g., K₂CO₃, DIPEA) yields 3-amino-6-cyclopropylpyridazine derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) using a strong base like sodium hydride (NaH) produces ether linkages.

-

Thiolation: Reaction with thiols (RSH) and a base provides thioether derivatives.

Caption: General workflow for SₙAr derivatization.

This SₙAr reactivity is the cornerstone of its use in drug development, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

Spectroscopic Analysis

Characterization of 3-Chloro-6-cyclopropylpyridazine and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The cyclopropyl protons will appear as a complex set of multiplets in the upfield region (~0.8-1.5 ppm). The two protons on the pyridazine ring will appear as two distinct doublets in the aromatic region (~7.0-8.0 ppm), showing coupling to each other.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of an aromatic heterocyclic system and a cyclopropyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.

Applications in Medicinal Chemistry

3-Chloro-6-cyclopropylpyridazine is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structure is a key component in the synthesis of compounds targeting a range of diseases. The pyridazine core can act as a bioisostere for other aromatic systems and provides crucial hydrogen bond acceptors through its nitrogen atoms[7]. The chloro-substituent is the gateway to diversification, allowing chemists to attach different pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties[1].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-cyclopropylpyridazine is not widely available, data from close analogs like 3-chloro-6-methylpyridazine and 3-chloro-6-phenylpyridazine provide a strong basis for a safety assessment[3][5].

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage[3][5][8]. May cause respiratory irritation[3].

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood[9][10][11].

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing[10]. Wash hands thoroughly after handling[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult a specific, supplier-provided SDS before handling any chemical.

Conclusion

3-Chloro-6-cyclopropylpyridazine is a strategically important building block for chemical synthesis, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, versatile reactivity at the C3-position make it an invaluable tool for medicinal chemists. The combination of the metabolically robust cyclopropyl group and the synthetically versatile chloropyridazine core provides a powerful platform for the discovery and development of novel therapeutic agents.

References

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P

-

3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem - NIH. (URL: [Link])

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC - NIH. (URL: [Link])

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P

-

Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate. (URL: [Link])

-

3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem - NIH. (URL: [Link])

-

3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... - ResearchGate. (URL: [Link])

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS # 1046816-38-9, 3-Chloro-6-cyclopropylpyridazine - chemBlink [chemblink.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Technical Whitepaper: 3-Chloro-6-cyclopropylpyridazine

Part 1: Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9 ) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents.[1] It serves as a critical scaffold for introducing the cyclopropyl-pyridazine motif , a pharmacophore known for enhancing metabolic stability and improving oral bioavailability compared to simple alkyl analogs.[1][2]

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via Suzuki-Miyaura cross-coupling , its reactivity profile in nucleophilic aromatic substitution (

Part 2: Chemical Identity & Physical Properties[1][2][3]

The following data characterizes the commercially available grade of 3-Chloro-6-cyclopropylpyridazine.

| Property | Specification |

| CAS Number | 1046816-38-9 |

| IUPAC Name | 3-Chloro-6-cyclopropylpyridazine |

| Molecular Formula | |

| Molecular Weight | 154.60 g/mol |

| SMILES | Clc1ccc(nn1)C2CC2 |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~305.7°C (Predicted at 760 mmHg) |

| Density | ~1.33 g/cm³ |

| Solubility | Soluble in DMSO, MeOH, DCM; Slightly soluble in water |

| pKa | ~2.5 (Pyridazine nitrogen) |

Part 3: Synthesis & Manufacturing Protocols

The industrial standard for synthesizing 3-Chloro-6-cyclopropylpyridazine utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred over radical alkylation (Minisci reaction) due to higher regioselectivity and milder conditions.[1][2]

Core Synthesis Logic

The synthesis involves the coupling of 3,6-dichloropyridazine with cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate).[1][2] The use of the trifluoroborate salt is often favored in process chemistry for its superior stability compared to the boronic acid.[1][2]

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is derived from optimized conditions for heteroaryl chlorides described in recent cross-coupling literature.

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 equiv)

-

Nucleophile: Potassium cyclopropyltrifluoroborate (1.1 equiv)[1][2]

-

Ligand: XPhos or Tricyclohexylphosphine (PCy₃) (4-10 mol%)[1][2]

-

Base:

(3.0 equiv)[1][2]

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 3,6-dichloropyridazine, potassium cyclopropyltrifluoroborate, and

. Purge with nitrogen for 15 minutes. -

Catalyst Addition: Add Pd(OAc)₂ and the phosphine ligand (XPhos) under a positive pressure of nitrogen.[1][2]

-

Solvation: Add degassed Toluene/Water mixture.

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring for 4–12 hours. Monitor conversion via HPLC or TLC (mobile phase: Hexane/EtOAc).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1][2]

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of 3-Chloro-6-cyclopropylpyridazine.

Part 4: Reactivity & Medicinal Chemistry Applications[6][7]

The "Cyclopropyl Advantage"

In drug design, replacing an isopropyl or ethyl group with a cyclopropyl group often results in:

-

Metabolic Stability: The strained C-H bonds of the cyclopropyl ring are less susceptible to Cytochrome P450 oxidation compared to acyclic alkyl chains.[1][2]

-

Conformational Restriction: The rigid geometry can lock the molecule into a bioactive conformation, increasing potency.[1][2]

-

Lipophilicity Modulation: It provides a balanced lipophilic contribution without the steric bulk of a tert-butyl group.[1][2]

Downstream Functionalization

The remaining chlorine atom at the C3 position is highly activated for Nucleophilic Aromatic Substitution (

-

Amination: Reaction with primary/secondary amines to form 3-amino-6-cyclopropylpyridazines (common in kinase inhibitors).[1][2]

-

Etherification: Reaction with alkoxides to form ethers.[1][2]

-

Second Cross-Coupling: Can undergo a second Suzuki or Buchwald-Hartwig coupling to create unsymmetrical 3,6-disubstituted pyridazines.[1][2]

Reactivity Map[1][2]

Figure 2: Downstream synthetic utility and functionalization pathways.

Part 5: Safety & Handling (E-E-A-T)[1][2]

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with analogous halogenated pyridazines (e.g., 3,6-dichloropyridazine).[1][2]

-

GHS Classification (Predicted):

-

Handling Protocol:

Part 6: References

-

National Institutes of Health (NIH) . (2016).[1][2] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central.[1][2] Retrieved from [Link]

-

PubChem . (2025).[1][2] 3,6-Dichloropyridazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-6-cyclopropylpyridazine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS: 1046816-38-9) is a critical heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2] With a molecular weight of 154.60 g/mol , it serves as a "Rule of 5" compliant fragment, offering a balance of lipophilicity and metabolic stability superior to its alkyl analogs.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and quality control methodologies, designed for researchers in drug discovery and process chemistry.[3]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the exact molecular weight and physical properties is the first step in stoichiometric calculations for library synthesis.[3]

Molecular Weight Breakdown

The molecular formula C₇H₇ClN₂ yields a precise molecular weight derived from standard atomic weights.[3]

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Chlorine (Cl) | 1 | 35.45 | 35.450 |

| Total MW | 154.597 (Avg) |

-

Monoisotopic Mass: 154.029 (Essential for High-Res MS confirmation)[3]

-

Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 intensity ratio in the mass spectrum at m/z 154 and 156.[3]

Key Physicochemical Properties

The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers distinct advantages in medicinal chemistry, such as reduced conformational entropy and improved metabolic stability (blocking P450 oxidation sites).[3]

| Property | Value | Relevance in Drug Design |

| LogP (Calc) | ~1.8 - 2.1 | Ideal for cell permeability; cyclopropyl adds lipophilicity without excessive bulk.[3] |

| TPSA | ~25.8 Ų | Low polar surface area facilitates blood-brain barrier (BBB) penetration.[3] |

| H-Bond Acceptors | 2 | Pyridazine nitrogens act as critical vectors for kinase hinge binding.[3] |

| H-Bond Donors | 0 | Reduces desolvation penalty upon protein binding.[3] |

| Rotatable Bonds | 1 | High rigidity improves binding affinity (entropic advantage).[3] |

Part 2: Validated Synthetic Protocols

The synthesis of 3-chloro-6-cyclopropylpyridazine typically proceeds via the functionalization of 3,6-dichloropyridazine .[3] While nucleophilic substitution is possible, Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is the industry standard for reproducibility and yield.[3]

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the isolated intermediate.[3]

Caption: Figure 1. Palladium-catalyzed synthesis route utilizing Suzuki-Miyaura coupling conditions.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Selective mono-alkylation of 3,6-dichloropyridazine.

Reagents:

-

3,6-Dichloropyridazine (1.0 eq)

-

Cyclopropylboronic acid (1.1 eq)[3]

-

Potassium Phosphate (K₃PO₄) (3.0 eq)[3]

-

Solvent: Toluene:Water (3:1 ratio)[3]

Step-by-Step Procedure:

-

Inert Setup: Charge a round-bottom flask with 3,6-dichloropyridazine, cyclopropylboronic acid, and K₃PO₄.[3] Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[3]

-

Solvation: Add degassed Toluene and Water.

-

Catalyst Addition: Add Pd(dppf)Cl₂ catalyst quickly under a stream of nitrogen.[3]

-

Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting dichloride.[3]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[3]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 65–75% as a white to off-white solid.[3]

Mechanistic Note: The cyclopropyl group is introduced via a transmetallation cycle.[3] The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of the Palladium species, but care must be taken to avoid bis-cyclopropylation (over-reaction), which is controlled by stoichiometry (1.1 eq of boronic acid) and temperature.[3]

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for downstream medicinal chemistry (e.g., S_NAr reactions), strict QC criteria must be met.[3]

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

LC-MS:

-

Peak: Single peak at retention time ~2.5 min (generic reverse phase).

-

Mass: [M+H]⁺ = 155.03 and 157.03 (Characteristic Cl isotope pattern).[3]

-

QC Decision Tree

Caption: Figure 2. Quality control decision matrix for intermediate validation.

Part 4: Applications in Drug Discovery[4][5][6][7]

The "Privileged" Scaffold

The pyridazine core acts as a bioisostere for phenyl or pyridine rings but with higher polarity and water solubility.[3] When combined with the cyclopropyl group, 3-Chloro-6-cyclopropylpyridazine becomes a versatile building block for:

-

Kinase Inhibitors: The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr) with amines, allowing the attachment of hinge-binding motifs (e.g., in p38 MAP kinase or VEGFR-2 inhibitors).[3]

-

GPCR Ligands: The cyclopropyl group fits into small hydrophobic pockets (e.g., Histamine H3 receptors) where larger alkyl groups would cause steric clash.[3]

Strategic Advantage of Cyclopropyl

-

Metabolic Blocking: The cyclopropyl ring is resistant to CYP450-mediated hydroxylation compared to an isopropyl group.[3]

-

Sigma-Hole Interactions: Recent studies suggest the electron-deficient center of the cyclopropyl ring can engage in unique non-covalent interactions with protein carbonyls.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394285, 3-Chloro-6-cyclopropylpyridazine. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition. (Discusses the comparative physicochemical properties of small rings like cyclopropyl). Retrieved from [Link][3]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Retrieved from [Link][3]

Sources

Strategic Synthesis of 3-Chloro-6-cyclopropylpyridazine: A Comparative Technical Guide

Target Molecule: 3-Chloro-6-cyclopropylpyridazine

CAS Registry Number: 1046816-38-9

Molecular Formula: C

Executive Summary & Strategic Overview

3-Chloro-6-cyclopropylpyridazine is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for dihydroorotate dehydrogenase (DHODH) inhibitors and calcium channel blockers.[2] Its structural utility lies in the cyclopropyl group , which offers metabolic stability and unique steric bulk compared to isopropyl or ethyl groups, and the 3-chloro substituent , which serves as a versatile electrophilic handle for downstream functionalization (S

This guide details two distinct synthetic pathways, selected based on scale and available resources:

-

Route A: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) Best for: Discovery chemistry, rapid analog generation, high-throughput synthesis.[2] Mechanism: Site-selective Pd-catalyzed coupling of 3,6-dichloropyridazine.[2]

-

Route B: De Novo Ring Construction (Grignard/Hydrazine) Best for: Multi-kilogram scale-up, cost-reduction, avoiding palladium contamination.[2] Mechanism: Nucleophilic addition to succinic anhydride, condensation, and deoxychlorination.[2]

Retrosynthetic Analysis

Figure 1: Retrosynthetic dissection showing the convergent Suzuki route (left) and the linear De Novo route (right).[2]

Route A: Site-Selective Suzuki-Miyaura Coupling[2]

This route utilizes the commercially available 3,6-dichloropyridazine .[2] The core challenge is selectivity : preventing the formation of the 3,6-dicyclopropyl bis-coupled byproduct.[2]

Mechanistic Insight: The Selectivity Filter

Pyridazines are electron-deficient.[2] The first oxidative addition of Pd(0) into the C-Cl bond activates the ring, making the second C-Cl bond slightly less reactive due to the electron-donating nature of the newly installed alkyl group (cyclopropyl is weak EDG).[2] However, kinetic control is required.

-

Ligand Choice: Bidentate ligands with large bite angles (e.g., dppf) are preferred to stabilize the Pd(II) intermediate and facilitate reductive elimination.[2]

-

Base Choice: Weaker bases (K

PO

Experimental Protocol

Reagents:

-

Cyclopropylboronic acid (1.1 equiv)[2]

-

Pd(dppf)Cl

[2]·CH -

K

PO -

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

-

Setup: In a glovebox or under Ar flow, charge a reaction vial with 3,6-dichloropyridazine (149 mg, 1.0 mmol), cyclopropylboronic acid (94 mg, 1.1 mmol), and Pd(dppf)Cl

(41 mg, 0.05 mmol). -

Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aq. K

PO -

Reaction: Seal the vessel and heat to 85°C for 4–6 hours. Note: Monitoring by LCMS is critical at the 3h mark to stop before bis-coupling dominates.[2]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: The mono-product (R

~0.4 in 30% EtOAc/Hex) separates easily from the bis-product (non-polar) and starting material.[2] Flash chromatography (SiO

Data Summary:

| Parameter | Value | Note |

|---|---|---|

| Yield | 65–75% | Isolated yield of mono-chloride |

| Selectivity | ~8:1 | Mono:Bis ratio under optimized conditions |

| Appearance | Off-white solid | |[2]

Route B: De Novo Ring Construction (Scalable)[2]

For kilogram-scale production, the high cost of palladium and boronic acids makes Route A prohibitive. Route B constructs the pyridazine ring from acyclic precursors.

Step 1: Synthesis of 4-Cyclopropyl-4-oxobutanoic Acid

Unlike aryl analogs, cyclopropane cannot be installed via Friedel-Crafts due to ring opening.[2] We utilize a Grignard reaction with succinic anhydride.

Protocol:

-

Dissolve succinic anhydride (1.0 equiv) in anhydrous THF at -78°C.

-

Add Cyclopropylmagnesium bromide (0.5M in THF, 1.05 equiv) dropwise over 1 hour. Crucial: Slow addition prevents double addition.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench with 1M HCl (aq). Extract with EtOAc.[5]

-

Result: The

-keto acid is obtained as a waxy solid.

Step 2: Condensation to 6-Cyclopropylpyridazin-3(2H)-one[2]

-

Suspend the keto-acid from Step 1 in Ethanol.

-

Add Hydrazine hydrate (1.2 equiv).[2]

-

Reflux for 3 hours. The acyclic acid cyclizes to form the pyridazinone.

-

Cool to precipitate the product. Filter and wash with cold ethanol.

Step 3: Deoxychlorination with POCl

This step converts the tautomeric hydroxy group into the chloride.

Safety Alert: POCl

Protocol:

-

Place 6-cyclopropylpyridazin-3(2H)-one (1.0 equiv) in a round-bottom flask.

-

Add POCl

(Phosphorus oxychloride, 5.0 equiv) as both reagent and solvent.[2] -

Heat to 90°C for 2 hours. The suspension will clear as the reaction proceeds.

-

Quenching (The most dangerous step):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask.

-

Neutralize with NH

OH or NaHCO

-

-

Extract with DCM, dry, and concentrate.

Figure 2: Process flow for the De Novo synthesis. Step 3 requires strict safety protocols.

Analytical Validation & QC

Regardless of the route chosen, the final product must be validated.

| Technique | Expected Signal / Observation |

| 1H NMR (CDCl | |

| LC-MS (ESI+) | [M+H] |

| TLC | R |

Troubleshooting Guide

-

Issue: Low yield in Suzuki (Route A).

-

Cause: Protodeboronation of cyclopropylboronic acid.

-

Fix: Use Potassium Cyclopropyltrifluoroborate instead of the boronic acid. It is more stable but requires a stronger base (Cs

CO

-

-

Issue: Black tar in POCl

step (Route B).-

Cause: Overheating or "charring" of the pyridazinone.

-

Fix: Ensure the pyridazinone is strictly dry (water reacts with POCl

to create heat).[2] Keep temperature below 100°C.

-

References

-

Vertex Pharmaceuticals. (2015).[2] Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. US Patent 8,648,074 B2. (Describes usage of 3-chloro-6-cyclopropylpyridazine as intermediate). Link

-

BenchChem. (2025).[2] Phosphorus Oxychloride in the Synthesis of Chloropyridazines: Application Notes and Protocols. (Safety and protocols for POCl3 chlorination). Link

-

National Science Foundation. (2022).[2] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Mechanistic insight into site-selective coupling of dichloropyridazines). Link[2]

-

BLD Pharm. (2025).[2] Product Data Sheet: 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid. (Structural data and CAS verification). Link

Sources

- 1. 3-Chloro-6-cyclopropylpyridazine-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 2. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]

- 3. 3-Chloro-6-cyclopropylpyridazine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

Safety and handling of 3-Chloro-6-cyclopropylpyridazine

Technical Guide: Safety, Handling, and Reactivity of 3-Chloro-6-cyclopropylpyridazine

Part 1: Executive Summary & Chemical Identity

3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9) is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and OLED materials. Its value lies in the orthogonal reactivity of the pyridazine ring: the chlorine atom at position 3 serves as an electrophilic handle for nucleophilic aromatic substitution (

However, the combination of a strained cyclopropyl ring and a reactive chloropyridazine core necessitates specific handling protocols to mitigate stability risks and exposure hazards.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| CAS Number | 1046816-38-9 | Unique identifier for regulatory tracking.[1] |

| IUPAC Name | 3-Chloro-6-cyclopropylpyridazine | |

| Molecular Formula | ||

| Molecular Weight | 154.60 g/mol | |

| Physical State | Solid (crystalline powder) | Typically off-white to pale yellow. |

| Boiling Point | ~305.7°C (Predicted) | High boiling point suggests low volatility, but dust hazard remains. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; lipophilic due to cyclopropyl moiety. |

| Storage Temp | 2–8°C | Critical: Retards slow hydrolysis and degradation. |

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact analog is limited in public databases, structural activity relationship (SAR) analysis with 3-chloro-6-methylpyridazine and general halopyridazines mandates a conservative safety approach.

GHS Classification (Inferred & Standard)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Structural Alerts & Toxicology Logic

-

Alkylating Potential: The C-Cl bond in electron-deficient nitrogen heterocycles (like pyridazine) is highly reactive. In biological systems, this can theoretically lead to non-specific alkylation of proteins or DNA, posing a potential sensitization or mutagenic risk.

-

Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While generally stable, metabolic activation (in vivo) or exposure to strong Lewis acids can open the ring, leading to reactive intermediates.

-

Sensitization: Pyridazine derivatives are often synthesized via hydrazine intermediates. Trace hydrazine impurities are potent sensitizers and carcinogens. Always assume trace hydrazine presence unless the Certificate of Analysis (CoA) specifies otherwise.

Part 3: Hierarchy of Controls & Handling Protocols

To ensure scientific integrity, we move beyond simple "wear gloves" advice to a risk-based hierarchy.

Engineering Controls

-

Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.

-

Atmosphere: Handle under an inert atmosphere (

or Ar) if the specific batch is noted as moisture-sensitive (common for high-purity heteroaryl chlorides).

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves | Nitrile (Double Layer) or Laminate (Silver Shield) | Chlorinated heterocycles can permeate thin latex. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact. |

| Respiratory | N95 / P100 (if outside hood) | Solid particulates are the primary vector. If dissolved in solvent, use Organic Vapor cartridges (OV). |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |

Visualizing the Safety Decision Matrix

Figure 1: Decision matrix for handling physical states of the compound, prioritizing inhalation and contact control.

Part 4: Synthetic Utility & Reactivity Hazards

Researchers typically utilize this compound for its electrophilic C3 position. Understanding the reactivity profile is crucial for process safety.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (

): -

Suzuki-Miyaura Coupling:

Stability Concerns

-

Acid Sensitivity: The cyclopropyl group is sensitive to strong acids (e.g., conc. HCl,

), which can cause ring-opening rearrangements, potentially leading to runaway decomposition or loss of the pharmacophore. Avoid strong acidic media during workup. -

Thermal Stability: While the boiling point is high, prolonged heating >150°C may degrade the cyclopropyl moiety.

Visualizing the Synthetic Workflow

Figure 2: Synthetic workflow highlighting critical control points for thermal and chemical stability.

Part 5: Emergency Response & Waste Disposal

Spill Protocol

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, goggles, and a P100 respirator.

-

Containment: Do not dry sweep. Use a HEPA vacuum or wet wipe method (dampened with water/surfactant) to prevent dust generation.

-

Decontamination: Clean surface with a mild soap solution. Avoid bleach (hypochlorite) as it may react with nitrogenous residues to form chloramines.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[4] Lifting eyelids is crucial as particulates can trap under the lid.

-

Skin Contact: Wash with soap and water.[5] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).

-

Method: High-temperature incineration equipped with a scrubber (to handle HCl and NOx emissions).

-

Do NOT: Dispose of down the drain. The compound is likely toxic to aquatic life (Acute Aquatic Toxicity Category 3 inferred).

References

-

PubChem. (n.d.).[6] Compound Summary: Chloropyridazine Derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3-Chloro-6-cyclopropylpyridazine - CAS:1046816-38-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Chloro-6-iodopyridazine 135034-10-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-6-cyclopropylpyridazine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted Waters of Solubility

In the landscape of pharmaceutical and agrochemical research, the journey of a novel compound from discovery to application is fraught with challenges. Among the most critical yet often underestimated hurdles is the determination of its solubility profile. A compound's ability to dissolve in various media governs its reaction kinetics, bioavailability, formulation possibilities, and ultimately, its therapeutic or functional efficacy.

This guide focuses on a molecule of emerging interest: 3-chloro-6-cyclopropylpyridazine. While public domain data on its solubility is sparse, this document serves not as a mere compilation of existing information, but as a comprehensive roadmap for its thorough investigation. As a Senior Application Scientist, my objective is to impart not just the "what" but the "why" and "how"—to equip you with the strategic thinking and experimental rigor required to elucidate the solubility of this and other novel chemical entities. We will delve into the foundational principles of solubility, present a robust experimental framework for its determination, and provide the tools to interpret and apply the resulting data with confidence.

Physicochemical Foundations of 3-Chloro-6-cyclopropylpyridazine

A molecule's structure is the blueprint for its physical behavior. Before embarking on experimental solubility studies, a thorough understanding of the inherent properties of 3-chloro-6-cyclopropylpyridazine is paramount. These characteristics provide the basis for solvent selection and the interpretation of solubility data.

The structure of 3-chloro-6-cyclopropylpyridazine, with its pyridazine core, a halogen substituent, and a cyclopropyl group, presents a unique combination of polarity and lipophilicity. The nitrogen atoms in the pyridazine ring are capable of hydrogen bonding, while the chloro and cyclopropyl groups contribute to its nonpolar character. This duality suggests a nuanced solubility profile, with potential for dissolution in a range of solvents.

Table 1: Physicochemical Properties of 3-Chloro-6-cyclopropylpyridazine and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Key Structural Features |

| 3-Chloro-6-cyclopropylpyridazine | C₇H₇ClN₂ | 154.60 | 1.4 | Pyridazine, Chloro, Cyclopropyl |

| 3-Chloro-6-methylpyridazine[1][2] | C₅H₅ClN₂ | 128.56 | 1.2 | Pyridazine, Chloro, Methyl |

| 3-Chloro-6-phenylpyridazine[3][4] | C₁₀H₇ClN₂ | 190.63 | 2.5 | Pyridazine, Chloro, Phenyl |

The predicted XlogP value, a measure of lipophilicity, for 3-chloro-6-cyclopropylpyridazine is 1.4.[5] This suggests a moderate lipophilicity, which would imply some solubility in nonpolar organic solvents, while the nitrogen-containing heterocyclic core indicates potential for solubility in polar solvents. The presence of the chlorine atom further influences the molecule's electronic properties and potential interactions with solvents.

Strategic Framework for Solubility Determination

A comprehensive understanding of a compound's solubility requires a multi-faceted experimental approach. The following workflow provides a systematic process for characterizing the solubility of 3-chloro-6-cyclopropylpyridazine across a spectrum of relevant solvents.

Caption: A systematic workflow for determining the solubility profile.

Experimental Protocols: A Step-by-Step Guide

Materials and Instrumentation

-

Compound: 3-Chloro-6-cyclopropylpyridazine (purity >98%)

-

Solvents: A range of analytical grade solvents including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and n-heptane.

-

Instrumentation: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Differential Scanning Calorimeter (DSC), and Powder X-ray Diffractometer (PXRD).

Solid-State Characterization

Rationale: The solid-state form of a compound (e.g., crystalline vs. amorphous, polymorphs) can significantly impact its solubility. Initial characterization is crucial for data reproducibility.

Protocol:

-

DSC Analysis: Accurately weigh 2-5 mg of 3-chloro-6-cyclopropylpyridazine into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine its melting point and assess its crystallinity.[6]

-

PXRD Analysis: Analyze the powder sample using a PXRD instrument to obtain the diffraction pattern, which provides information about the crystalline structure.[6]

Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[7] It measures the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of 3-chloro-6-cyclopropylpyridazine to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification: Determine the concentration of 3-chloro-6-cyclopropylpyridazine in the diluted supernatant using a validated HPLC-UV method against a standard curve.

Kinetic Solubility Assessment (Turbidimetric Method)

Rationale: This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon its precipitation from a stock solution. It provides an indication of how a compound might behave when rapidly diluted, for instance, in an injection.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-chloro-6-cyclopropylpyridazine in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

-

Precipitation Monitoring: Use a plate reader to monitor the turbidity (optical density) of each well over time. The concentration at which precipitation is first observed is considered the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative Solubility Profile of Pyridazine Derivatives

| Solvent | Compound | Solubility (µg/mL) | Temperature (°C) | pH | Reference |

| Aqueous Buffer | 3-Chloro-6-phenylpyridazine | 10.3 | N/A | 7.4 | [3] |

| DMSO/PEG300/Tween-80/Saline | 3-Chloro-6-methylpyridazine | ≥ 2500 | N/A | N/A | [8] |

| DMSO/SBE-β-CD/Saline | 3-Chloro-6-methylpyridazine | ≥ 2500 | N/A | N/A | [8] |

| DMSO/Corn Oil | 3-Chloro-6-methylpyridazine | ≥ 2500 | N/A | N/A | [8] |

Note: This table provides examples from related compounds to illustrate how solubility data for 3-chloro-6-cyclopropylpyridazine should be presented once determined.

Causality and Field-Proven Insights

The choice of solvents in the experimental design is critical. A diverse panel of solvents, ranging from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, acetone) and nonpolar (e.g., heptane), is necessary to probe the full range of intermolecular interactions that 3-chloro-6-cyclopropylpyridazine can engage in.

For aqueous solubility, investigating the effect of pH is crucial, especially for compounds with ionizable groups. Although 3-chloro-6-cyclopropylpyridazine is not strongly acidic or basic, the nitrogen atoms in the pyridazine ring can exhibit weak basicity, potentially leading to slight changes in solubility at different pH values.

The inclusion of co-solvents and formulation vehicles like PEG300, Tween-80, and SBE-β-CD in solubility screening is a pragmatic approach that mirrors real-world drug development scenarios.[8] These excipients are often used to enhance the solubility and bioavailability of poorly soluble compounds.

Conclusion: From Data to Decision-Making

A comprehensive solubility profile is a cornerstone of successful chemical research and development. For 3-chloro-6-cyclopropylpyridazine, a systematic investigation employing the methodologies outlined in this guide will yield invaluable data. This information will empower researchers to make informed decisions regarding reaction optimization, purification strategies, formulation development, and the design of subsequent preclinical studies. The principles and protocols detailed herein provide a robust framework for navigating the complexities of solubility and unlocking the full potential of this promising molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55280955, 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

-

MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

PubMed. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-6-cyclopropylpyridazine (C7H7ClN2). Retrieved from [Link]

Sources

- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-クロロ-6-フェニルピリダジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 3-chloro-6-cyclopropylpyridazine (C7H7ClN2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. medchemexpress.com [medchemexpress.com]

In Silico Modeling of 3-Chloro-6-cyclopropylpyridazine: A Technical Guide

Executive Summary

3-Chloro-6-cyclopropylpyridazine (CAS 13133-22-7) is not merely a heterocycle; it is a privileged scaffold in modern medicinal chemistry, most notably serving as the structural anchor for Risdiplam (Evrysdi), the first oral treatment for Spinal Muscular Atrophy (SMA).

This guide provides a rigorous, self-validating in silico framework for modeling this molecule. We move beyond generic protocols to address the specific electronic anomalies of the pyridazine core, the strain energy of the cyclopropyl substituent, and the "warhead" reactivity of the C3-chlorine atom.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

The Electronic Landscape

The 1,2-diazine (pyridazine) ring possesses a unique electronic signature due to the adjacent nitrogen lone pairs, creating a high dipole moment and significant electron deficiency at carbons 3 and 6.

Objective: Accurately map the electrostatic potential (ESP) to predict nucleophilic attack sites (

Experimental Protocol: DFT Optimization

-

Software: Gaussian 16 / ORCA 5.0

-

Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(2d,p)

-

Rationale: The inclusion of diffuse functions (+) is critical for describing the lone pair interactions of the N-N bond. Dispersion correction (D3) is mandatory to account for the cyclopropyl ring's intramolecular London dispersion forces.

-

-

Solvation Model: CPCM (Acetonitrile) – mimics the polar aprotic environment of typical substitution reactions.

Step-by-Step Workflow:

-

Conformational Scan: Rotate the cyclopropyl-pyridazine bond (

to-

Expectation: The "bisected" conformation (cyclopropyl C-H bond perpendicular to the aromatic plane) is generally favored due to conjugation between the Walsh orbitals of the cyclopropane and the

-system of the pyridazine.

-

-

Fukui Function Calculation: Calculate

and-

Target: The Carbon-Cl site should exhibit the highest local electrophilicity (

), validating it as the site for nucleophilic attack.

-

Visualization: The Reactivity Workflow

Figure 1: QM workflow for determining the reactive conformation and electrophilic susceptibility of the pyridazine scaffold.

Part 2: Synthetic Reactivity Modeling ( vs. Cross-Coupling)

The utility of 3-Chloro-6-cyclopropylpyridazine lies in its ability to undergo substitution to form complex drugs like Risdiplam. Modeling the transition state (TS) of these reactions saves weeks of wet-lab optimization.

Modeling the Pathway

The displacement of the Chlorine by an amine (e.g., the piperazine/piperidine derivatives in Risdiplam synthesis) follows an addition-elimination mechanism involving a Meisenheimer complex.

Protocol:

-

Reactant Complex: Dock the nucleophile (e.g., piperazine) near the C3-Cl bond.

-

TS1 Search (Addition): Scan the N(nucleophile)-C(pyridazine) bond distance from 3.5 Å to 1.5 Å. Look for the energy maximum.

-

Intermediate Optimization: Locate the Meisenheimer intermediate (sp3 hybridized C3).

-

TS2 Search (Elimination): Stretch the C-Cl bond.

Critical Insight: The cyclopropyl group at C6 donates electron density via induction (+I) and hyperconjugation. This slightly deactivates the ring toward nucleophilic attack compared to a bare pyridazine. Your model must reflect a higher activation energy barrier (

Part 3: Structure-Based Drug Design (Docking)

When using this scaffold for kinase inhibition or SMN2 splicing modulation, the protonation state of the pyridazine nitrogens is the most common failure point in docking studies.

Protonation State Sensitivity

Pyridazine has a pKa

-

Rule: At physiological pH (7.4), the core is neutral.

-

Exception: If the derivative includes a basic amine side chain (like in Risdiplam), the side chain is protonated, but the pyridazine ring remains neutral.

Docking Protocol (AutoDock Vina / Glide)

Target: SMN2 Splicing Modifier Binding Site (or kinase ATP pocket).

-

Grid Generation:

-

Center the grid on the co-crystallized ligand (e.g., PDB ID for Risdiplam-SMN2 complex if available, or homology model).

-

Size:

Å.

-

-

Ligand Preparation:

-

Generate 3D conformers retaining the "bisected" cyclopropyl geometry derived in Part 1.

-

Constraint: Apply a torsional constraint to the cyclopropyl-pyridazine bond during docking if the barrier to rotation > 5 kcal/mol (from QM scan).

-

-

Interaction Scoring:

-

Prioritize poses showing Hydrogen Bonding to the pyridazine N2 (acceptor).

-

Verify

-stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the pocket.

-

Visualization: Interaction Network

Figure 2: Pharmacophore interaction map for the scaffold within a typical hydrophobic binding pocket.

Part 4: In Silico ADMET & Metabolic Liability

The cyclopropyl group is a "double-edged sword." It improves metabolic stability compared to an ethyl group (blocking

The "Cyclopropyl Paradox" Protocol

You must model the susceptibility of the cyclopropyl ring to CYP450 oxidation (specifically CYP3A4 and CYP2D6).

Methodology:

-

Site of Metabolism (SOM) Prediction: Use SMARTCyp or StarDrop.

-

Reaction Phenotyping:

-

Pathway A (Hydroxylation): C-H abstraction on the ring.[1]

-

Pathway B (Ring Opening): Single Electron Transfer (SET) leading to a radical cation, followed by ring opening to a reactive enone or aldehyde.

-

-

Toxicity Alert: If the model predicts Ring Opening as the primary pathway, flag the compound as a potential Mechanism-Based Inhibitor (MBI) of CYP enzymes (suicide inhibition).

Data Summary Table: Predicted Properties

| Property | Value (Predicted) | Method | Implication |

| LogP | 2.1 ± 0.3 | Consensus (ChemAxon/RDKit) | Good oral bioavailability range. |

| TPSA | ~25 Ų | Topology Analysis | High Blood-Brain Barrier (BBB) permeability (Crucial for SMA). |

| H-Bond Acceptors | 2 | Structure Count | Interaction with kinase hinge regions. |

| Metabolic Liability | Cyclopropyl C-H | SMARTCyp Score > 50 | Potential for CYP3A4 oxidation; requires monitoring. |

References

-

Risdiplam Synthesis & Scaffold Relevance

-

Pyridazine Reactivity & DFT

-

Cyclopropyl Metabolic Stability

-

Kinase Inhibitor Docking Context

-

Malik, M.S., et al. (2024).[7] "Exploring the untapped pharmacological potential of imidazopyridazines." RSC Advances.

-

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]

Application Note: Strategic Optimization of Suzuki-Miyaura Cross-Coupling for 3-Chloro-6-cyclopropylpyridazine

Executive Summary

3-Chloro-6-cyclopropylpyridazine is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors and GPCR modulators. The cyclopropyl moiety offers a unique metabolic stability profile and lipophilicity modulation compared to standard alkyl groups. However, the electron-deficient nature of the pyridazine ring, combined with the potential for catalyst poisoning via

This guide provides a validated framework for coupling 3-chloro-6-cyclopropylpyridazine with aryl and heteroaryl boronic acids. It moves beyond generic "recipe" approaches, offering a mechanistic rationale for catalyst selection and a troubleshooting decision tree to maximize yield and purity.

Mechanistic Analysis & Challenges

The Electrophile: Electronic & Steric Profile

The pyridazine ring is significantly electron-deficient (

-

Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) possess lone pairs capable of

-coordination to the palladium center, forming stable, inactive Pd(II) species (rest states) that stall the catalytic cycle. -

Hydrolytic Instability: While the cyclopropyl group is robust, the C-Cl bond in electron-poor heterocycles can be susceptible to hydrolysis under harsh basic conditions, yielding the pyridazinone byproduct.

The Cyclopropyl "Anchor"

Unlike linear alkyl chains, the cyclopropyl group exerts a distinct electronic effect (hyperconjugation) and steric bulk. Crucially, the cyclopropyl ring is stable under standard Pd(0)/Pd(II) redox cycles. It does not undergo

Visualizing the Catalytic Challenge

The following diagram illustrates the standard catalytic cycle versus the off-cycle poisoning pathway specific to pyridazine substrates.

Figure 1: Catalytic cycle highlighting the competitive 'Poisoning' pathway where the pyridazine nitrogen sequesters the catalyst.

Optimization Strategy & Catalyst Selection

To overcome the poisoning effect described above, ligand selection is critical. Monodentate phosphines with high steric bulk (e.g., Buchwald ligands) or bidentate ligands with large bite angles are required to destabilize the Pd-N interaction and favor the catalytic cycle.

Recommended Catalyst Systems

| System | Catalyst / Ligand | Base / Solvent | Application Context |

| Protocol A (Robust) | Pd(dppf)Cl₂·DCM | K₂CO₃ / Dioxane:H₂O (4:1) | Standard aryl boronic acids; cost-effective; tolerant of air/moisture. |

| Protocol B (High Activity) | XPhos Pd G3 | K₃PO₄ / THF:H₂O (10:1) | Sterically hindered boronic acids; heteroaryl partners; prevents poisoning. |

| Protocol C (Green/Polar) | Pd(OAc)₂ / SPhos | K₂CO₃ / Ethanol or Toluene | Substrates with solubility issues; SPhos provides excellent turnover for chlorides. |

Detailed Experimental Protocols

Protocol A: Standard Coupling (Pd(dppf)Cl₂)

Best for: Routine synthesis where the coupling partner is a simple aryl boronic acid.

Reagents:

-

3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridazine (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add 1,4-Dioxane and Water. Note: Degassing is recommended but Pd(dppf)Cl₂ is relatively robust.

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 2 minutes.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS.[1] The chloride peak (M+H) should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). Pyridazines are polar; expect elution at higher EtOAc percentages.

Protocol B: High-Efficiency Coupling (XPhos Pd G3)

Best for: Heteroaryl boronic acids (e.g., pyrazoles, indoles) or when Protocol A fails due to low conversion.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It facilitates oxidative addition into the electron-poor chloride and, crucially, its bulk prevents the pyridazine nitrogen from coordinating effectively to the Pd center.

Reagents:

-

3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

-

Heteroaryl Boronic Acid/Pinacol Ester (1.3 equiv)

-

XPhos Pd G3 (2–3 mol%)

-

Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: THF / Water (10:1)

Step-by-Step:

-

Charge: Add pyridazine, boronic ester, and XPhos Pd G3 to a microwave vial or pressure tube.

-

Base: Add K₃PO₄ (solid).

-

Solvent: Add degassed THF and Water.

-

Reaction: Heat to 60–80°C .

-

Note: This catalyst initiates rapidly. Conversion is often complete within 1–2 hours.

-

-

Workup: Filter through a pad of Celite® to remove palladium black. Concentrate and purify.

Troubleshooting & Optimization Workflow

If the reaction stalls or yields are low, use this decision tree to diagnose the failure mode.

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with pyridazine substrates.

References

-

Mechanisms of Suzuki Coupling: "Principles of the Suzuki Coupling Reaction." Encyclopedia.pub. Available at: [Link]

-

Pyridazine Functionalization: "Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties." ResearchGate. Available at: [Link]

-

Cyclopropyl Stability: "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides."[2] NIH / PubMed Central. Available at: [Link]

-

Catalyst Poisoning: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature / NIH. Available at: [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using 3-Chloro-6-cyclopropylpyridazine

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern kinase inhibitor design, the pyridazine scaffold has emerged as a privileged structure, offering superior aqueous solubility and distinct hydrogen-bonding vectors compared to traditional pyridine or pyrimidine cores. Specifically, 3-Chloro-6-cyclopropylpyridazine represents a high-value "linchpin" intermediate.

Why This Scaffold?

-

The Cyclopropyl Advantage: Unlike flexible alkyl chains, the cyclopropyl group provides a rigid, steric bulk that fills hydrophobic pockets (specifically the "gatekeeper" or solvent-front regions of kinases like DLK , HPK1 , and JAK ) while improving metabolic stability against CYP450 oxidation.

-

The Pyridazine Vector: The 1,2-diazine nitrogen atoms serve as critical hydrogen bond acceptors for the kinase hinge region, often interacting with the backbone NH of residues such as Methionine or Leucine.

-

Orthogonal Reactivity: The 3-chloro position remains highly activated for Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig couplings, allowing for the rapid generation of diverse libraries.

Part 2: Retrosynthetic Logic & Pathway Design

The synthesis of a target kinase inhibitor from this core follows a "Reverse-polarity" strategy. We first install the carbon-linked hydrophobic tail (cyclopropyl) using a controlled Suzuki coupling, leaving the nitrogen-linked hinge binder for the final diversity step.

Workflow Visualization

Figure 1: Strategic workflow for synthesizing pyridazine-based kinase inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-cyclopropylpyridazine

Objective: Selective mono-alkylation of 3,6-dichloropyridazine.

Challenge: The starting material has two equivalent electrophilic sites. Over-coupling to the bis-cyclopropyl product is the primary failure mode. Solution: Use of a bidentate ligand (dppf) and strict stoichiometric control.

Materials

-

Substrate: 3,6-Dichloropyridazine (1.0 equiv)

-

Reagent: Cyclopropylboronic acid (0.95 equiv) – Note: Slight deficit prevents bis-coupling.

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

) (0.05 equiv) -

Base: Potassium Phosphate (

), 2.0 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inertion: Charge a 3-neck round-bottom flask with 3,6-dichloropyridazine and Pd(dppf)Cl

. Evacuate and backfill with Argon ( -

Solvation: Add degassed 1,4-dioxane. Stir at room temperature for 10 minutes to ensure catalyst dispersion.

-

Activation: Add the aqueous

solution. The biphasic mixture will turn dark orange/red. -

Addition: Add cyclopropylboronic acid. Crucial: If scaling >10g, add the boronic acid as a solution in dioxane dropwise over 1 hour to maintain low instantaneous concentration.

-

Reflux: Heat the reaction to 85°C for 4–6 hours. Monitor by LC-MS.

-

Endpoint: <5% starting material, <10% bis-product.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient 0

30%).-

Target: The mono-substituted product elutes after the bis-product but before the starting material.

-

Expected Yield: 65–75% as a pale yellow solid.

Protocol B: Library Generation (Hinge Binder Coupling)

Objective: Functionalization of the 3-chloro position with an amino-heterocycle (e.g., aminopyrazole or aniline).

Mechanistic Insight: The 3-chloro-6-cyclopropylpyridazine is less electron-deficient than the dichloro precursor. Therefore, standard

Materials

-

Core: 3-Chloro-6-cyclopropylpyridazine (1.0 equiv)

-

Nucleophile: Aromatic amine (e.g., 1-methyl-1H-pyrazol-4-amine) (1.2 equiv)

-

Catalyst:

(0.02 equiv) -

Ligand: Xantphos (0.04 equiv) – Selected for high bite angle, stabilizing the reductive elimination step.

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix

and Xantphos in a small volume of dioxane. Stir for 5 minutes under Argon until the solution turns a deep maroon/purple (active -

Reaction Assembly: In a pressure tube, combine the Core, Nucleophile, and

. -

Initiation: Add the catalyst solution to the pressure tube. Seal immediately.

-

Heating: Heat to 100°C for 12 hours.

-

Scavenging: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Semi-preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary Table

| Parameter | Protocol A (Suzuki) | Protocol B (Buchwald) |

| Limiting Reagent | Cyclopropylboronic acid (0.95 eq) | Chloropyridazine Core (1.0 eq) |

| Catalyst System | Pd(dppf)Cl2 / K3PO4 | Pd2(dba)3 / Xantphos / Cs2CO3 |

| Temperature | 85°C | 100°C |

| Key Risk | Bis-coupling (over-reaction) | Catalyst poisoning by N-heterocycles |

| Typical Yield | 70% | 80-90% |

Part 4: Troubleshooting & Optimization

"Stalled" Suzuki Reaction

-

Symptom: Reaction stops at 50% conversion.

-

Cause: Protodeboronation of cyclopropylboronic acid (common in aqueous base).

-

Fix: Use Cyclopropyl MIDA boronate instead of the free acid. It releases the active boronic acid slowly, maintaining stoichiometry.

Palladium Contamination

-

Symptom: Final product is grey or fails metal limits (>10 ppm Pd).

-

Fix: Treat the crude organic layer with SiliaMetS® Thiol or activated charcoal at 50°C for 30 minutes before the final column.

Regioselectivity Issues

-

Context: If using 3,6-dichloropyridazine, the sites are identical.

-

Fix: If mono-selectivity remains poor (<50%), switch to 3-chloro-6-iodopyridazine . The iodo- group reacts significantly faster in Pd-catalyzed couplings, guaranteeing mono-selectivity at RT.

Part 5: References

-

Scaffold Utility in Cancer:

-

ALK5 Inhibitor Design:

-

General Pyridazine Synthesis:

-

Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).

-

Source: Google Patents.

-

URL:

-

-

Kinase Macrocyclization Strategies:

Sources

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

Application Notes & Protocols: 3-Chloro-6-cyclopropylpyridazine as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 3-Chloro-6-cyclopropylpyridazine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold." Its derivatives are integral to a wide array of therapeutic agents due to their ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1]

The subject of this guide, 3-chloro-6-cyclopropylpyridazine , represents a particularly valuable building block. Its utility stems from the synergistic combination of its three key components:

-

The Pyridazine Core: The two nitrogen atoms act as electron-withdrawing groups, modulating the ring's electronic properties. This inherent electronic deficiency makes the scaffold susceptible to certain synthetic transformations while also presenting a key pharmacophoric element for receptor binding.

-

The C3-Chloro Substituent: This chlorine atom is not merely a static feature; it is a versatile synthetic handle. It serves as an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse chemical functionalities at this position.[2][3] The strategic placement of chlorine is critical for creating vectors for molecular elaboration.

-

The C6-Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a widely recognized strategy in medicinal chemistry to enhance the properties of drug candidates.[4] This small, strained ring offers a unique set of advantages including:

-

Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[5]

-

Potency and Selectivity: Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, leading to more favorable and specific interactions with the target protein.[6]

-

Improved Physicochemical Properties: It can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[5][6]

-